molecular formula C6H14O2 B14365982 2-(Methoxymethoxy)butane CAS No. 91508-78-0

2-(Methoxymethoxy)butane

Cat. No.: B14365982
CAS No.: 91508-78-0
M. Wt: 118.17 g/mol
InChI Key: XGWWYGIQJRUZSB-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)butane is an organic compound with the molecular formula C6H14O2. It is a type of ether, characterized by the presence of a methoxy group (-OCH3) and a methoxymethoxy group (-OCH2OCH3) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)butane can be achieved through several methods. One common approach involves the protection of 1,3-diols at the more hindered hydroxy group. For example, 3-(Methoxymethoxy)-1-butanol can be synthesized by reacting 1-acetoxy-3-(methoxymethoxy)butane with methanol in the presence of potassium carbonate . This reaction typically takes place at room temperature and involves the formation of an intermediate chloromethyl ether acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the potential toxicity of intermediates like chloromethyl ether acetate. The process involves multiple steps, including the protection of hydroxy groups and subsequent reactions to introduce the methoxymethoxy functionality.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methoxymethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(Methoxymethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)butane involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    Methanol: The simplest methoxy compound.

    Dimethyl ether: Another simple ether with two methoxy groups.

    Anisole: Contains a methoxy group attached to a benzene ring.

    Vanillin: A more complex molecule with a methoxy group.

Uniqueness

2-(Methoxymethoxy)butane is unique due to its specific structural arrangement, which includes both a methoxy and a methoxymethoxy group. This combination provides distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

91508-78-0

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

2-(methoxymethoxy)butane

InChI

InChI=1S/C6H14O2/c1-4-6(2)8-5-7-3/h6H,4-5H2,1-3H3

InChI Key

XGWWYGIQJRUZSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCOC

Origin of Product

United States

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